Compound Description: This compound is described in a patent focusing on its solid-state forms and improved preparation methods. [] The patent highlights the development of specific solid forms of N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide and the associated synthetic processes for their production. While specific biological activities are not detailed, the focus on distinct solid forms suggests potential pharmaceutical applications, likely related to improving bioavailability or other pharmacological properties.
Relevance: This compound shares a significant structural resemblance to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide. Both compounds possess a methylsulfonyl group attached to an ethyl chain, which is further connected to a phenyl ring with substitutions at the 3 and 4 positions. The primary difference lies in the cyclic structures attached to the ethyl chain, with N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide containing a dihydro-1,3-dioxo-1H-isoindol moiety, while N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide features a piperidine ring. This structural similarity suggests potential shared pharmacological properties or targets. []
Compound Description: PF-04455242 is characterized as a high-affinity antagonist selective for κ-opioid receptors (KORs). [] Its pharmacological profile reveals high affinity for human, rat, and mouse KORs, with a significantly reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. PF-04455242 demonstrates in vivo KOR selectivity in rats, effectively blocking KOR and MOR agonist-induced analgesia and inhibiting [3H](2-(benzofuran-4-yl)-N-methyl-N-((5S,7R,8R)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl)acetamide ([3H]CI977) and -2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl-]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide ([3H]DAMGO) binding to KOR and MOR receptors. An in vivo binding assay using (-)-4-[3H]methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine ([3H]PF-04767135) further supports its KOR selectivity. The research highlights PF-04455242's potential as a therapeutic agent for depression and addiction disorders due to its KOR antagonist activity.
Relevance: PF-04455242 and N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide both feature a sulfonamide group linked to a cyclic structure (pyrrolidine in PF-04455242 and piperidine in N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide), connected to an aromatic system via a methylene bridge. This shared structural motif, despite differences in the aromatic systems and substituents, places them within a similar chemical class of sulfonamide derivatives. The distinct biological activities of PF-04455242, particularly its KOR antagonist properties, might provide insights into potential pharmacological targets or activities of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide. []
Nintedanib
Compound Description: Nintedanib is a potent kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. [] It acts by targeting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).
Relevance: Although structurally distinct from N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, Nintedanib is relevant due to its synthesis involving the Eschenmoser coupling reaction, a method also employed in the synthesis of structurally related compounds that share key features with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide. These related compounds, synthesized using the Eschenmoser coupling reaction, possess similar sulfonamide moieties and aromatic systems, suggesting a potential connection to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide within a broader chemical class. [] The different biological activities of Nintedanib, particularly its kinase inhibitory properties, may offer insights into exploring alternative pharmacological applications for compounds with similar structural elements to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide.
Hesperadin
Compound Description: Hesperadin is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. [] It displays anti-proliferative activity against various cancer cell lines by disrupting chromosome segregation and inducing cell cycle arrest.
Relevance: Like Nintedanib, Hesperadin is synthesized using the Eschenmoser coupling reaction. [] This shared synthetic route connects it to a group of structurally related compounds with features similar to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide. These related compounds, synthesized via the Eschenmoser coupling reaction, possess comparable sulfonamide groups and aromatic systems, suggesting potential commonalities in chemical properties or pharmacological targets with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide. Hesperadin's specific activity as an Aurora B kinase inhibitor might offer valuable insights into investigating kinase inhibitory potential or other pharmacological applications for compounds structurally similar to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide.
Compound Description: This compound is part of a series of N-aryl substituted phenylacetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines synthesized via Suzuki coupling. [] It exhibited notable anticancer activity against the HCT 116 cancer cell line with an IC50 of 70 µg mL-1. The research also investigated the antimicrobial properties of this compound.
Relevance: N-(3-Methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide shares a common structural feature with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: the phenylacetamide core. Both compounds contain an acetamide group attached to a phenyl ring, albeit with different substituents and additional structural elements. This shared core structure suggests a potential relationship within a broader class of phenylacetamide derivatives. [] The observed anticancer and antimicrobial activities of N-(3-Methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide might provide a starting point for exploring similar activities in compounds structurally related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide.
Compound Description: U-47700 is a synthetic opioid that gained notoriety as a "research chemical" or new psychoactive substance (NPS). [] It exhibits potent analgesic properties and morphine-like behavioral features in mice, exceeding the effects of morphine itself. U-47700 displays a strong preference for the μ-opioid receptor over the κ-opioid receptor. Although lacking direct clinical information due to its non-progression to clinical trials, user reports describe effects comparable to other opioids, including euphoria, mood elevation, nausea, and respiratory depression.
Relevance: U-47700's structural similarity to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide lies in the presence of a substituted benzamide group connected to a cyclic amine. In U-47700, this cyclic amine is a dimethylaminocyclohexyl moiety, while in N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, it is a methylsulfonylpiperidinylmethyl group. This shared structural motif, despite variations in the cyclic amines and substituents on the benzamide group, suggests a potential connection within a broader category of benzamide derivatives. [] The documented opioid activity of U-47700 raises questions about potential interactions of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide with opioid receptors, particularly in light of the structural similarities. Further investigation might clarify potential opioid-related effects of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide or related compounds.
Compound Description: YM-355179 is a novel, selective, and orally available antagonist for CC chemokine receptor 3 (CCR3). [] It potently inhibits the binding of CC chemokine ligand 11 (CCL11/eotaxin) and other CCR3 ligands to CCR3-expressing cells without affecting the binding of CCL5 to CCR1 or CCR5. YM-355179 effectively inhibits CCL11-induced intracellular Ca2+ influx, chemotaxis, and eosinophil degranulation in functional assays. Notably, it shows no impact on any other CC chemokine receptor (CCR1, CCR2, CCR4, or CCR5)-mediated Ca2+ influx signals, highlighting its selectivity for CCR3. Oral administration of YM-355179 inhibits CCL11-induced shape change of whole blood eosinophils in cynomolgus monkeys. Intravenous injection also inhibits eosinophil infiltration into airways after segmental bronchoprovocation with CCL11. These results suggest YM-355179's therapeutic potential for treating eosinophil-related allergic inflammatory diseases.
Relevance: YM-355179 shares a common structural feature with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: both possess an acetamide group linked to a piperidine ring. While YM-355179's piperidine ring is part of a complex heterocyclic system, the shared acetamide-piperidine motif suggests a potential structural connection. [] YM-355179's demonstrated activity as a CCR3 antagonist provides a valuable reference point for investigating potential interactions of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide or related compounds with chemokine receptors, particularly given the shared structural elements. This comparison may uncover novel pharmacological targets or activities associated with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.